molecular formula C6H5N3O4 B2719138 1-[(1E)-2-carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2415641-86-8

1-[(1E)-2-carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2719138
CAS No.: 2415641-86-8
M. Wt: 183.123
InChI Key: DKZQXLORKLJTAN-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1E)-2-Carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based compound featuring a carboxylic acid group at position 4 and a (1E)-configured carboxyethenyl substituent at position 1. The stereoelectronic properties of the E-alkene may influence its reactivity and intermolecular interactions, particularly in biological systems.

Properties

IUPAC Name

1-[(E)-2-carboxyethenyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c10-5(11)1-2-9-3-4(6(12)13)7-8-9/h1-3H,(H,10,11)(H,12,13)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZQXLORKLJTAN-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1C=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=NN1/C=C/C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1E)-2-carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition of azides to alkynes, known as the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is often catalyzed by copper (I) iodide in the presence of a base such as sodium ascorbate. The reaction conditions are mild, and the process is highly regioselective, yielding the desired triazole derivative with high efficiency .

Industrial Production Methods: In an industrial setting, the synthesis of triazole derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and high yields. Copper-on-charcoal is commonly used as a heterogeneous catalyst in these processes .

Chemical Reactions Analysis

Types of Reactions: 1-[(1E)-2-carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-[(1E)-2-carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects : The E-carboxyethenyl group in the target compound may enhance rigidity and influence hydrogen-bonding interactions compared to flexible alkyl chains (e.g., ethoxy-oxoethyl in ) .
  • Bioisosteric Replacements : Aryl substituents (e.g., 4-chlorophenyl in ) improve lipophilicity and target binding, while heterocycles like thiazolyl () introduce zwitterionic character, affecting solubility and cell permeability .

Key Observations :

  • Antimicrobial vs. Anticancer Activity: The 2-aminophenyl derivative () shows broad-spectrum antimicrobial activity, likely due to its polar amine and acid groups facilitating membrane disruption. In contrast, electron-withdrawing groups (e.g., CF3, 4-Cl in ) enhance anticancer activity by improving target affinity (e.g., c-Met kinase) .
  • Role of Acidity: Strongly acidic triazole-4-carboxylic acids (pKa ~3–4) may exhibit reduced cell permeability, as noted in . Zwitterionic derivatives (e.g., thiazolyl-substituted) mitigate this issue .
  • Substituent Position : Activity is highly sensitive to substituent placement. For example, 5-CF3 substitution in significantly boosts potency compared to unsubstituted analogs.

Physicochemical and Crystallographic Properties

  • Crystallography: The 2-aminophenyl analog adopts a kink-like conformation with perpendicular phenyl and triazole rings, optimizing interactions in crystal lattices and biological targets .
  • Thermal Stability : Derivatives like 1-(2-ethoxy-2-oxoethyl)-triazole-4-carboxylic acid () melt at 190–191°C, suggesting moderate thermal stability .

Biological Activity

1-[(1E)-2-carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and as an antiophidian agent. The following sections detail its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Key methodologies include:

  • Cycloaddition Reactions : Utilizing azides and alkynes to form the triazole ring.
  • Carboxylation Reactions : Introducing carboxylic acid functionalities through various synthetic routes.

Anticancer Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant anticancer properties. For instance, a study on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides demonstrated selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations. The mechanism involved induction of apoptosis characterized by morphological changes and DNA fragmentation without direct DNA intercalation .

CompoundCell LineIC50 (µM)Mechanism of Action
4aJurkat T0.5Apoptosis induction
4bJurkat T0.7Mitochondrial damage
4cJurkat T0.6DNA damage

Antiophidian Activity

The compound has also been evaluated for its antiophidian properties against snake venoms. Two synthesized triazole derivatives were tested against the venoms of Bothrops jararaca and Lachesis muta, showing promising results in neutralizing venom-induced effects in vitro and in vivo .

Study on Anticancer Properties

In a comparative analysis, several triazole derivatives were tested for their antiproliferative activity against various cancer cell lines. The study highlighted that compounds with specific substituents on the triazole ring exhibited enhanced activity compared to their unsubstituted counterparts. Notably, compound 4a showed comparable efficacy to doxorubicin, a standard chemotherapeutic agent .

Evaluation of Antiophidian Efficacy

Another investigation focused on the efficacy of triazole derivatives in mitigating the effects of snake venom. The results indicated that these compounds could significantly reduce the cytotoxic effects of the venoms, suggesting their potential use as therapeutic agents in snakebite treatment .

Discussion

The biological activity of this compound illustrates its versatility as a pharmacological agent. Its anticancer and antiophidian properties underscore the importance of structural modifications in enhancing biological efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.